2-[N-(3-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is N-(2-formylphenyl)-4-methylbenzenesulfonamide with the chemical formula C₁₄H₁₃NO₃S .
- It contains an indole scaffold, which is an important heterocyclic system found in various synthetic drug molecules and natural compounds .
- Physically, it is crystalline and colorless with a specific odor.
Preparation Methods
- The synthetic routes for this compound involve hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions.
- The reaction conditions are relatively mild, using dimethyl formamide as the solvent .
Chemical Reactions Analysis
- The compound can undergo various reactions, including electrophilic substitution due to its aromatic nature.
- Common reagents include HOBT and EDCl.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research.
- Generally, indole derivatives interact with specific receptors, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives like tryptophan and indole-3-acetic acid.
- Highlighting its uniqueness would involve comparing its specific properties to those of related compounds.
Properties
Molecular Formula |
C30H27N3O4S2 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C30H27N3O4S2/c1-20-7-14-26(15-8-20)39(35,36)33(24-5-4-6-25(18-24)37-3)19-29(34)31-23-12-10-22(11-13-23)30-32-27-16-9-21(2)17-28(27)38-30/h4-18H,19H2,1-3H3,(H,31,34) |
InChI Key |
DFWQFLMIXSUKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.